molecular formula C18H16N2O3 B2787268 (E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one CAS No. 1273551-97-5

(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one

Cat. No.: B2787268
CAS No.: 1273551-97-5
M. Wt: 308.337
InChI Key: HJVPBNWXGUDBPN-XDHOZWIPSA-N
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Description

(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a methoxy group at the 6th position, a phenylhydrazono group at the 1st position, and an ethyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one typically involves the condensation of 6-methoxy-2H-chromen-2-one with phenylhydrazine under acidic conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, which facilitates the formation of the hydrazone linkage. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds. Substitution reactions can lead to a variety of functionalized chromen-2-one derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-6-methoxy-3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one is unique due to its specific structural features, including the (E)-configuration and the presence of both methoxy and phenylhydrazono groups.

Properties

IUPAC Name

3-[(E)-N-anilino-C-methylcarbonimidoyl]-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12(19-20-14-6-4-3-5-7-14)16-11-13-10-15(22-2)8-9-17(13)23-18(16)21/h3-11,20H,1-2H3/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVPBNWXGUDBPN-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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